molecular formula C32H37N5O5 B1671278 Endomorphin 2 CAS No. 141801-26-5

Endomorphin 2

Katalognummer: B1671278
CAS-Nummer: 141801-26-5
Molekulargewicht: 571.7 g/mol
InChI-Schlüssel: XIJHWXXXIMEHKW-LJWNLINESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endomorphin-2 is an endogenous opioid peptide, one of the two known endomorphins. It has the amino acid sequence L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide . This compound is a high-affinity, highly selective agonist of the μ-opioid receptor. Endomorphin-2 is primarily found in the spinal cord and lower brainstem, where it plays a significant role in pain modulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Endomorphin-2 erfolgt mittels Festphasen-Peptidsynthese (SPPS). Der Prozess beginnt typischerweise mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt von der sequenziellen Zugabe geschützter Aminosäuren. Die Schutzgruppen werden entfernt und das Peptid vom Harz abgespalten. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Endomorphin-2 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu verbessern. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Endomorphin-2 kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Endomorphin 2 is recognized for its analgesic effects, particularly in the spinal cord. Research has demonstrated that it effectively inhibits pain signals by acting on μ-opioid receptors in the spinal dorsal horn. A study showed that this compound produced significant analgesic effects through synaptic interactions with spinoparabrachial projection neurons, thereby reducing presynaptic glutamate release .

Table 1: Analgesic Effects of this compound

Study ReferenceMethodologyKey Findings
ImmunohistochemistryConfirmed synaptic connections with spinoparabrachial neurons
Mouse paw withdrawal testEnhanced antinociception when co-administered with dipeptidyl peptidase IV inhibitors
Pharmacological modelingDemonstrated biased agonism favoring arrestin recruitment over G protein signaling

Modulation of Gastrointestinal Motility

Recent studies have explored the effects of this compound on gastrointestinal motility. Newly synthesized analogs of this compound have shown promise in modulating muscle activity within the gastrointestinal tract. At lower concentrations, these analogs stimulate contractions, while at higher concentrations, they inhibit them, indicating potential therapeutic applications for gastrointestinal disorders .

Table 2: Effects on Gastrointestinal Motility

Analog TypeConcentration RangeEffect Observed
Original this compoundLowStimulates muscle activity
Modified AnalogHighInhibits contractions

Neurotransmitter Dynamics

This compound plays a role in neurotransmitter dynamics within the central nervous system. Studies indicate that it modulates synaptic transmission in sensory pathways, affecting both somatic and visceral sensations. The rapid enzymatic degradation of this compound can influence its efficacy as a neurotransmitter or neuromodulator .

Table 3: Neurotransmitter Modulation by this compound

Study ReferenceFindings
Expressed in rat dorsal root ganglion neurons; modulates synaptic transmission
Degradation by dipeptidyl peptidase IV affects antinociceptive properties

Biased Agonism and Receptor Interactions

This compound exhibits biased agonism at the μ-opioid receptor, preferentially activating arrestin pathways over G protein-mediated signaling. This unique property may contribute to its reduced side effects compared to traditional opioids, making it a candidate for safer pain management options .

Table 4: Biased Agonism Characteristics

MechanismEffect
Arrestin RecruitmentHigher efficacy than G protein activation
Desensitization RateFaster than other μ-opioid agonists like DAMGO

Potential Therapeutic Applications

The diverse pharmacological profiles of this compound suggest potential applications in treating various conditions beyond pain management:

  • Chronic Pain Management : Due to its analgesic properties and lower likelihood of tolerance development compared to conventional opioids.
  • Gastrointestinal Disorders : Modulating motility could aid in conditions like irritable bowel syndrome.
  • Neurological Disorders : Its role in neurotransmission may open avenues for research into neurodegenerative diseases.

Case Studies

  • Pain Management in Rodent Models : A study demonstrated that co-administration of this compound with dipeptidyl peptidase IV inhibitors significantly enhanced antinociceptive effects in mice, suggesting a viable approach for chronic pain therapies .
  • Gastrointestinal Effects : Research involving modified analogs showed varied effects on gastrointestinal motility, highlighting their potential therapeutic use in managing dysmotility disorders .

Wirkmechanismus

Endomorphin-2 exerts its effects by binding to the μ-opioid receptor. This binding inhibits the release of neurotransmitters, leading to reduced neuronal excitability and pain perception. Additionally, endomorphin-2 induces the release of dynorphin A and [Met]enkephalin, which activate the κ- and δ-opioid receptors, respectively. This multi-receptor activation contributes to its analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Endomorphin-2: Endomorphin-2 is unique due to its high selectivity and affinity for the μ-opioid receptor, making it a potent analgesic with potentially fewer side effects. Its prevalence in the spinal cord and lower brainstem also distinguishes it from endomorphin-1, which is more concentrated in the brain .

Biologische Aktivität

Endomorphin 2 (EM2) is a potent endogenous peptide with a significant role in pain modulation and various physiological processes. This article explores the biological activity of EM2, including its pharmacological properties, receptor interactions, and potential therapeutic applications.

Overview of this compound

This compound is part of the endomorphin family, which includes endomorphin 1 (EM1). Both peptides exhibit high affinity and selectivity for the μ-opioid receptor (MOR), which is crucial for their analgesic effects. EM2 has a Ki value of approximately 0.69 nM for MOR, demonstrating its potency compared to other opioid peptides .

Receptor Interaction
EM2 primarily acts as an agonist at the μ-opioid receptor. It has been shown to induce analgesia by modulating neurotransmitter release in the spinal cord and other brain regions. Specifically, EM2 reduces presynaptic glutamate release, inhibiting the activity of spinoparabrachial projection neurons in the spinal dorsal horn (SDH) and contributing to its analgesic effects .

Biased Agonism
Recent studies indicate that EM2 may function as a biased agonist at MOR, preferentially activating pathways associated with β-arrestin recruitment rather than traditional G-protein signaling. This unique mechanism may lead to different physiological outcomes compared to other μ-opioid agonists like DAMGO .

Pharmacological Effects

Analgesic Properties
EM2 has been extensively studied for its analgesic effects in various pain models. Intrathecal administration of EM2 has demonstrated significant antinociceptive effects in rodent models, including paw-withdrawal and tail-flick tests . Additionally, EM2 has shown promise in alleviating neuropathic pain, suggesting its potential utility in clinical settings for pain management .

Gastrointestinal Motility
Recent research on modified analogs of EM2 indicates that these compounds can influence gastrointestinal motility. For instance, newly synthesized endomorphin-2 analogs were found to decrease acetylcholine-induced contractions in guinea pig ileum preparations, highlighting their potential role in managing gastrointestinal disorders .

Comparative Biological Activity

The following table summarizes key biological activities and properties of this compound compared to Endomorphin 1:

Property Endomorphin 1 (EM1) This compound (EM2)
Ki Value (μ-opioid) ~0.9 nM~0.69 nM
Analgesic Efficacy ModerateHigh
Biased Agonism Less pronouncedMore pronounced
Effect on Gastrointestinal Motility LimitedSignificant inhibition
Neuroanatomical Distribution Primarily centralCentral and peripheral

Case Studies and Research Findings

  • Analgesic Efficacy in Rodents : Studies have shown that intrathecal administration of EM2 significantly reduces pain responses in various rodent models, confirming its role as a potent analgesic agent .
  • Gastrointestinal Studies with Analogues : A study on synthesized endomorphin-2 analogs demonstrated their ability to modulate gastrointestinal motility through interactions with cholinergic pathways, providing insights into their therapeutic potential beyond pain relief .
  • Pharmacokinetics and Tolerance : Research indicates that EM2 may influence opioid tolerance mechanisms when administered alongside other opioids, suggesting complex interactions that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the primary receptor targets of Endomorphin 2, and what experimental methods are used to confirm binding specificity?

this compound primarily targets the μ-opioid receptor (MOR). To confirm binding specificity, researchers employ radioligand binding assays using tritiated or fluorescently labeled ligands in competitive inhibition experiments. Controls should include MOR antagonists (e.g., naloxone) and parallel testing on δ- and κ-opioid receptors to rule out cross-reactivity. Data analysis requires nonlinear regression to calculate IC50 and Ki values, with validation via knockout models or siRNA-mediated receptor silencing .

Q. What in vitro models are commonly used to study this compound’s analgesic effects?

Common models include:

  • Isolated tissue assays (e.g., guinea pig ileum or mouse vas deferens) to measure inhibition of electrically induced contractions.
  • Cell lines (e.g., HEK-293 transfected with MOR) for cAMP accumulation assays.
  • Calcium imaging in neuronal cultures to assess G-protein-coupled receptor (GPCR) activity. Methodological consistency in buffer composition (e.g., Mg²⁺ concentration) is critical to avoid false negatives .

Q. How do researchers quantify this compound’s stability in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Protocols involve spiking synthetic this compound into plasma or cerebrospinal fluid, followed by solid-phase extraction and quantification against a stable isotope-labeled internal standard. Degradation half-life calculations require time-course studies under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. What experimental strategies address the low bioavailability of this compound in vivo?

Advanced approaches include:

  • Structural modification (e.g., D-amino acid substitutions or PEGylation) to enhance proteolytic resistance.
  • Nanoparticle encapsulation using polylactic-co-glycolic acid (PLGA) for sustained release.
  • Intrathecal delivery models in rodents to bypass peripheral metabolism. Validation requires pharmacokinetic profiling via microdialysis and comparative efficacy studies in neuropathic pain models .

Q. How can researchers resolve contradictions in reported EC50 values of this compound across different in vitro assays?

Discrepancies often arise from variations in:

  • Receptor density in transfected cell lines.
  • Assay temperature (e.g., 25°C vs. 37°C affecting ligand-receptor kinetics).
  • Signal detection methods (cAMP vs. β-arrestin recruitment). Standardization using reference ligands (e.g., DAMGO for MOR) and meta-analysis of raw data (e.g., Prism’s global curve fitting) can harmonize interpretations .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response heterogeneity in animal models?

Mixed-effects models (e.g., nonlinear hierarchical regression) account for inter-subject variability. Bayesian approaches are useful for small-sample studies, incorporating prior data on MOR expression levels. Power analysis should precede experiments to determine cohort sizes, minimizing Type II errors .

Q. How can multi-omics approaches elucidate this compound’s role in neuroimmune interactions?

Integrate:

  • Single-cell RNA sequencing of dorsal root ganglia to map MOR-expressing neurons.
  • Cytokine profiling (Luminex or ELISA) in microglia-endothelial co-cultures.
  • Phosphoproteomics to identify downstream signaling hubs (e.g., ERK1/2 phosphorylation). Network analysis tools (Cytoscape) can prioritize pathways for functional validation .

Q. Methodological and Ethical Considerations

Q. What controls are essential for ensuring reproducibility in this compound electrophysiology studies?

  • Internal controls : Baseline firing rates pre- and post-application.
  • Pharmacological controls : Co-application of selective antagonists (e.g., CTAP for MOR).
  • Blinded analysis : Independent scoring of neuronal responses to reduce bias. Raw data (e.g., voltage traces) should be archived in FAIR-compliant repositories .

Q. How should researchers design studies to investigate this compound’s cross-talk with non-opioid systems (e.g., cannabinoid receptors)?

Employ conditional knockout models (Cre-lox systems) to delete specific receptors in target tissues. Bioluminescence resonance energy transfer (BRET) assays can visualize receptor heterodimerization in real time. Dose-matrix designs (e.g., varying ratios of this compound and WIN55,212-2) are critical for identifying synergistic effects .

Q. What ethical guidelines govern the use of this compound in primate neurobehavioral research?

Compliance with ARRIVE 2.0 guidelines is mandatory. Protocols must include:

  • Behavioral endpoints (e.g., von Frey thresholds) to minimize distress.
  • Veterinary oversight for dose titration to avoid respiratory depression.
  • Ethics committee approval with justification for primate use over rodents .

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJHWXXXIMEHKW-LJWNLINESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415506
Record name Endomorphin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

141801-26-5
Record name Endomorphin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endomorphin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPEPTIDE-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 131 °C
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.